molecular formula C15H14ClNO3S B2382202 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide CAS No. 340011-45-2

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

Cat. No.: B2382202
CAS No.: 340011-45-2
M. Wt: 323.79
InChI Key: SEFDXTKULXBNBD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)propanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the propanamide and 4-chlorophenyl groups, making it less complex.

    N-(4-chlorophenyl)propanamide: Lacks the benzenesulfonyl group, reducing its potential for enzyme inhibition.

    4-Chlorobenzenesulfonamide: Similar in structure but lacks the propanamide group.

Uniqueness: 3-(Benzenesulfonyl)-N-(4-chlorophenyl)propanamide is unique due to the combination of the benzenesulfonyl and 4-chlorophenyl groups attached to the propanamide backbone. This unique structure enhances its potential for enzyme inhibition and makes it a valuable scaffold for drug design.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFDXTKULXBNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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